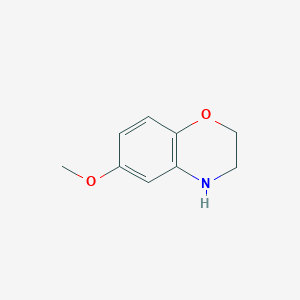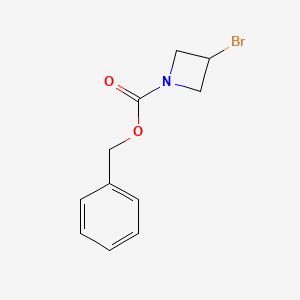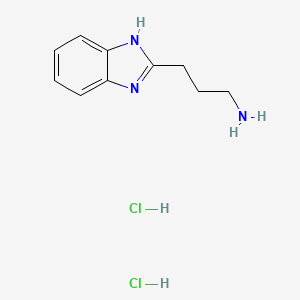
3-(1H-benzimidazol-2-yl)propan-1-amine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "3-(1H-benzimidazol-2-yl)propan-1-amine dihydrochloride" is a derivative of benzimidazole, which is a heterocyclic aromatic organic compound. This class of compounds is known for its diverse range of biological activities and applications in medicinal chemistry. The structure of benzimidazole derivatives typically includes a benzene ring fused to an imidazole ring, and they often possess pharmacological properties such as antimicrobial, antiviral, and anticancer activities.
Synthesis Analysis
The synthesis of benzimidazole derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of 2-arylaminomethyl-1H-benzimidazole derivatives involves structural studies using physico-chemical techniques and DFT calculations to optimize geometrical structures and vibrational frequencies . Another example is the synthesis of benzimidazo[1,2-a][1,4]diazepinones via a one-pot reaction using a bifunctional formyl acid, which demonstrates the versatility of benzimidazole compounds in forming fused heterocyclic systems .
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives is characterized by the presence of a planar benzimidazole ring system. Single-crystal X-ray diffraction analysis is often used to confirm the structure of synthesized compounds . The crystal structure of these compounds can reveal important information about molecular geometry and intermolecular interactions, which are crucial for understanding their biological activity .
Chemical Reactions Analysis
Benzimidazole derivatives can participate in various chemical reactions due to their functional groups. For example, the title compound in one study was synthesized from a precursor using microwave irradiation, showcasing the reactivity of the benzimidazole moiety in forming new compounds under specific conditions . The reactivity of these compounds is also demonstrated in their ability to form complex three-dimensional supramolecular structures through hydrogen bonding and other non-covalent interactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzimidazole derivatives are influenced by their molecular structure. Techniques such as IR, NMR, and mass spectrometry are used to characterize these properties . The presence of specific functional groups can lead to unique spectral characteristics, which are important for identifying and studying these compounds . Additionally, the biological activity of benzimidazole derivatives, such as their antibacterial properties, is a significant aspect of their chemical properties .
Scientific Research Applications
Molecular Synthesis and Characterization
Benzimidazole derivatives are utilized in the synthesis of complex molecular structures for various applications. Patricio-Rangel et al. (2019) described the synthesis of Zn complexes derived from 2-(Aminomethyl)Benzimidazole, showcasing the role of benzimidazole derivatives in forming compounds with potential applications in material science and catalysis (Patricio-Rangel et al., 2019). These complexes demonstrate unique structural and vibrational properties, indicative of their potential utility in developing new materials and chemical catalysts.
Anticancer Research
The development of anticancer agents often involves benzimidazole derivatives due to their promising biological activity. Rashid et al. (2020) synthesized bis-benzimidazole compounds, exploring their anticancer activity. Their research highlights the potential of benzimidazole derivatives as scaffolds for designing new anticancer drugs, with some compounds showing notable activity against cancer cell lines (Rashid et al., 2020).
Development of Organic Light-Emitting Diodes (OLEDs)
Benzimidazole derivatives are also utilized in the development of organic light-emitting diodes (OLEDs). Ge et al. (2008) investigated bipolar molecules containing benzimidazole moieties for their application in OLEDs, demonstrating the importance of benzimidazole derivatives in enhancing the performance of these devices (Ge et al., 2008). These materials contribute to the efficiency and stability of OLEDs, marking them as crucial for advancements in display and lighting technologies.
Antimicrobial and Antiviral Research
In the realm of antimicrobial and antiviral research, benzimidazole derivatives have shown efficacy as well. Bassyouni et al. (2012) synthesized novel heterocyclic compounds containing benzimidazole derivatives and evaluated their antimicrobial activity. Their findings suggest that these compounds could serve as potent antimicrobial agents, offering new avenues for the treatment of infectious diseases (Bassyouni et al., 2012).
Safety And Hazards
The compound is classified as Acute Tox. 3 Oral - Skin Corr. 1B . It has hazard statements H301 - H314 and precautionary statements P260 - P280 - P301 + P310 + P330 - P301 + P330 + P331 - P303 + P361 + P353 - P305 + P351 + P338 . It is non-combustible and is considered an acute toxic Cat.3 / toxic hazardous material or hazardous material causing chronic effects .
properties
IUPAC Name |
3-(1H-benzimidazol-2-yl)propan-1-amine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3.2ClH/c11-7-3-6-10-12-8-4-1-2-5-9(8)13-10;;/h1-2,4-5H,3,6-7,11H2,(H,12,13);2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKTASQBFLHXILH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CCCN.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Cl2N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1H-benzimidazol-2-yl)propan-1-amine dihydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

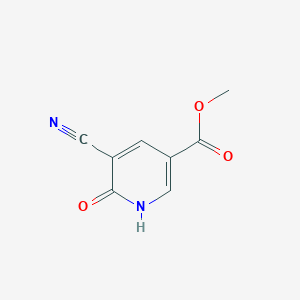


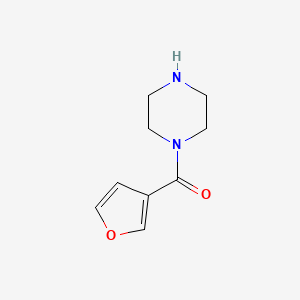







![8-Fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B1340902.png)
